
ethyl 3-amino-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-amino-1H-pyrrole-2-carboxylate (CAS: 252932-48-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Its structure features a pyrrole ring substituted with an amino (-NH₂) group at position 3 and an ethoxycarbonyl (-COOEt) group at position 2. This compound is highly reactive due to the presence of both electron-donating (amino) and electron-withdrawing (ester) groups, enabling participation in diverse reactions such as nucleophilic substitutions, cyclizations, and coupling reactions. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antitumor agents and kinase inhibitors .
Synthesis: The compound is synthesized via cyclization of diethyl 2-(2-cyanovinylamino)malonate under basic conditions (e.g., sodium ethoxide), followed by purification via recrystallization, yielding the hydrochloride salt (CAS: 252932-49-3) in ~82% yield .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-1H-pyrrole-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of ethyl acetoacetate with an amine under acidic conditions can yield the desired pyrrole derivative. Another method involves the condensation of ethyl 3-aminocrotonate with formamide, followed by cyclization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems designed to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-amino-1H-pyrrole-2-carboxylate is utilized as a building block for synthesizing bioactive molecules. Its derivatives have shown promising results in various therapeutic areas:
- Anticancer Activity : Studies have indicated that related pyrrole derivatives exhibit cytotoxic effects against multiple cancer cell lines, suggesting potential applications in cancer therapeutics.
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various microorganisms, which positions it as a candidate for developing new antimicrobial agents.
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing complex heterocyclic compounds. It can undergo various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing for the introduction of different functional groups .
Biological Studies
Research into the biological effects of this compound has revealed its potential roles in modulating enzyme activities and receptor functions. Its derivatives are particularly noted for their:
- Antiviral Activities : Some studies have highlighted the ability of pyrrole derivatives to inhibit viral replication.
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, providing insights into potential anti-inflammatory drugs.
Anticancer Research
A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on soft tissue cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating its potential as a lead compound for developing anticancer therapies.
Antimicrobial Studies
Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The findings suggested that this compound could serve as a template for designing new antibiotics, particularly against resistant strains.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1H-pyrrole-2-carboxylate involves its interaction with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrrole moiety, which can then interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-amino-1H-pyrrole-2-carboxylate
- CAS : 1326566-41-9
- Molecular Formula : C₆H₈N₂O₂
- Molecular Weight : 140.14 g/mol .
- Limited data on boiling point and solubility are available, but its lower molecular weight suggests improved solubility in polar solvents. Safety: Classified with hazards H315 (skin irritation) and H319 (eye irritation), similar to ethyl ester derivatives .
Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate
- CAS : 1038697-86-7
- Molecular Formula : C₁₀H₁₃N₃O₂
- Molecular Weight : 207.23 g/mol .
- Key Differences: Introduction of a cyano (-CN) group at position 4 and an ethyl substituent at position 1 significantly alters electronic properties, increasing electrophilicity at the pyrrole ring. The cyano group enhances stability toward oxidation and may improve binding affinity in medicinal chemistry applications.
Ethyl 5-amino-1H-pyrrole-2-carboxylate
- CAS : 755750-25-5
- Molecular Formula: C₇H₁₀N₂O₂ (same as the 3-amino isomer).
- Key Differences: The amino group at position 5 instead of 3 modifies regioselectivity in reactions. For example, electrophilic substitution favors position 4 in the 5-amino isomer, whereas the 3-amino derivative reacts at position 5 .
Biological Activity
Ethyl 3-amino-1H-pyrrole-2-carboxylate (EAPC) is a heterocyclic organic compound with significant biological activity. Its unique structure, characterized by a pyrrole ring substituted with an amino group and an ethyl ester, positions it as a promising candidate in medicinal chemistry. This article explores the biological activities of EAPC, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H10N2O2
- Molecular Weight : 154.167 g/mol
- LogP : 1.57 (indicating reasonable lipophilicity)
The structure of EAPC allows it to interact with various biological targets, influencing multiple biochemical pathways.
Biological Activity Overview
EAPC exhibits a range of biological activities, including:
- Antiviral Activity : EAPC derivatives have shown promise in inhibiting viral replication.
- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory responses.
- Anticancer Effects : Research indicates that EAPC can induce cytotoxicity in various cancer cell lines.
- Antimicrobial Activity : EAPC demonstrates efficacy against several bacterial strains.
Table 1: Summary of Biological Activities of this compound
Biological Activity | Description |
---|---|
Antiviral | Inhibits viral replication in vitro. |
Anti-inflammatory | Modulates inflammatory cytokine production. |
Anticancer | Induces apoptosis in cancer cell lines. |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
Target Interactions
EAPC's biological effects are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : EAPC has been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Receptor Modulation : The compound can modulate receptor activity, impacting signaling pathways associated with inflammation and cancer progression.
Biochemical Pathways
EAPC affects several biochemical pathways:
- Apoptosis Induction : It activates pathways leading to programmed cell death in tumor cells.
- Inflammatory Pathways : EAPC influences the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.
Pharmacokinetics
The pharmacokinetic profile of EAPC indicates favorable absorption and distribution characteristics:
- Absorption : The compound's LogP suggests good intestinal absorption.
- Metabolism : Initial studies indicate that EAPC undergoes metabolic transformations that may enhance its bioactivity.
- Excretion : Further research is needed to fully understand the excretion pathways.
Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of EAPC on various cancer cell lines, including A-431 (epidermoid carcinoma) and MDA-MB-468 (breast cancer). Results indicated significant dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines .
Antibacterial Activity
Research demonstrated that EAPC exhibits antibacterial properties against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. Minimum inhibitory concentrations (MICs) were reported as low as 0.03125 µg/mL for certain strains .
Molecular Docking Studies
Molecular docking simulations have suggested that EAPC possesses good binding affinity for targets such as acetylcholinesterase (AChE) and α-glycosidase, indicating potential as a therapeutic agent in neurodegenerative diseases and diabetes management .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 3-amino-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, oxidation with potassium permanganate or hydrogen peroxide introduces nitro groups, while reduction using lithium aluminum hydride yields amine derivatives . Substitution reactions with nucleophiles (e.g., amines, thiols) under acid/base catalysis enable further derivatization. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve yields by 15–20% .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry, as seen in δ 6.46 ppm (pyrrole C-H) and δ 161.6 ppm (ester carbonyl) . High-Resolution Mass Spectrometry (HRMS) validates molecular ions (e.g., [M+H]+ at m/z 244.28904) , while X-ray crystallography resolves stereochemistry, as demonstrated for related pyrroloquinoxalines .
Q. What are the common functionalization strategies for the amino and ester groups in this compound?
- Methodological Answer : The amino group undergoes acylation (e.g., with benzoyl chloride) or alkylation (e.g., methyl iodide under basic conditions). The ester group is hydrolyzed to carboxylic acid using NaOH/EtOH (80°C, 6 hr) or transesterified with alcohols (e.g., methanol, catalyzed by H₂SO₄) .
Advanced Research Questions
Q. How does structural derivatization impact the compound’s bioactivity, particularly in receptor binding or enzyme inhibition?
- Methodological Answer : Introducing substituents like aryl groups (e.g., 4-fluorophenyl) enhances hydrophobic interactions with target proteins. For instance, naphthyl-substituted analogs show improved binding to quinoxaline-binding enzymes (IC₅₀ reduction from 15 µM to 2.3 µM) . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify key binding residues .
Q. What experimental challenges arise in resolving regioselectivity during synthesis, and how are they addressed?
- Methodological Answer : Competing pathways in cyclization (e.g., 3- vs. 5-position substitution) are mitigated using directing groups (e.g., Boc-protected amines) or Lewis acids (e.g., ZnCl₂). Regioselectivity is confirmed via 2D NMR (NOESY) and isotopic labeling .
Q. How do contradictory data on biological activity across structural analogs inform SAR (Structure-Activity Relationship) studies?
- Methodological Answer : Discrepancies in lipid-lowering effects between ethyl 3-phenyl (active) and 4-methylphenyl (inactive) derivatives highlight the critical role of substituent position. Meta-analysis of IC₅₀ values and molecular dynamics simulations (e.g., GROMACS) can reconcile these differences by modeling steric hindrance or electronic effects .
Q. What strategies optimize solubility and bioavailability for in vivo assays?
- Methodological Answer : Ester-to-amide conversion (via coupling with HATU/DIPEA) improves solubility (logP reduction from 2.8 to 1.5). PEGylation or formulation with cyclodextrins enhances bioavailability, as shown in pharmacokinetic studies (AUC increase by 3.5-fold) .
Q. Methodological Considerations for Contradictory Findings
- Issue : Variability in reported yields (40–66%) for similar synthetic routes .
- Resolution : Use of continuous flow reactors improves consistency (yield SD ±3%) by controlling residence time and temperature .
Properties
IUPAC Name |
ethyl 3-amino-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDLEQTZLQLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378460 | |
Record name | ethyl 3-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252932-48-2 | |
Record name | ethyl 3-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-amino-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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